ethyl 4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate
Overview
Description
Ethyl 4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.18992602 g/mol and the complexity rating of the compound is 495. The solubility of this chemical has been described as 31.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis and structural elucidation of compounds structurally similar to ethyl 4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate. For example, studies have explored the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate derivatives and their diazotization and coupling reactions, leading to a variety of heterocyclic compounds (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014). Such research highlights the versatility of pyrazole derivatives in generating a wide range of chemical entities for further evaluation.
Medicinal Chemistry Applications
Several studies have investigated the cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating the potential of naphthyridine and pyrazole derivatives in the development of anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). The exploration of these compounds for their growth inhibitory properties against various cancer cell lines underscores the interest in such structures for therapeutic applications.
Mechanistic Studies
Research into the reaction mechanisms involving similar compounds, such as the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, provides insights into the complex chemistry of these molecules and their potential for generating novel compounds with unique properties (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Novel Synthesis Routes
Innovative synthesis methods for related compounds, such as pyridine, pyridazine, and naphthyridine derivatives, have been developed, demonstrating the chemical flexibility and potential for diverse applications of these structures (Rady & Barsy, 2006; Balogh, Hermecz, Simon, & Pusztay, 2009).
Properties
IUPAC Name |
ethyl 4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-27-21(26)25-12-10-24(11-13-25)15-17-14-22-23-20(17)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,14H,2,10-13,15H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYQOHPZVLRILW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(NN=C2)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784252 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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